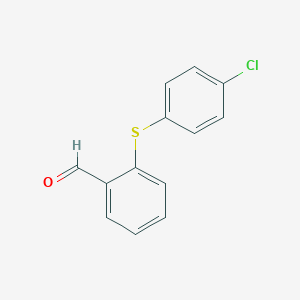

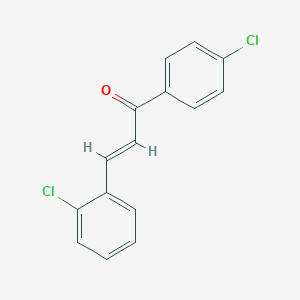

2-(4-Chlorophenylthio)Benzaldehyde

Vue d'ensemble

Description

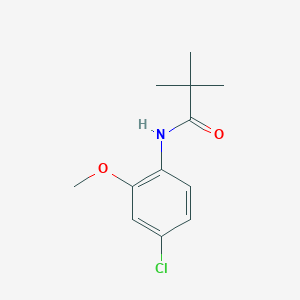

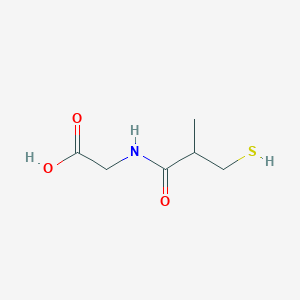

2-(4-Chlorophenylthio)Benzaldehyde is a useful research compound. Its molecular formula is C13H9ClOS and its molecular weight is 248.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Fluorescence Derivatization Reagent : 2-amino-5-methoxythiophenol, a compound related to 2-(4-Chlorophenylthio)Benzaldehyde, shows promise as a fluorescence derivatization reagent for aromatic aldehydes, enhancing detection in spectrofluorimetry and liquid chromatography (H. Nohta et al., 1993).

Synthesis of Labeled Benzaldehydes : A method for the efficient synthesis of functionalized 2H and 13C labeled benzaldehydes, useful for natural products and pharmaceutical drugs, has been developed (S. B. Boga et al., 2014).

Secondary Amide-based Linkers : Secondary amide-based linkers derived from compounds like 4-hydroxybenzaldehyde enhance solid-phase organic synthesis, providing high purity products (E. Swayze, 1997).

Organic Synthesis and Catalysis : The acid-catalyzed condensation of 2,2′-thiodiethanethiol with carbonyl compounds leads to thiocrown ethers containing thioacetal units, with applications in organic synthesis and catalysis (Hu Xianming et al., 1994).

Photolysis Studies : Photolysis of 2-phenyl-3,1-benzoxanthian-4-one leads to the formation of benzaldehyde, indicating potential applications in photochemical reactions (A. Pedersen et al., 1970).

Catalysis for Benzaldehyde Production : Catalysts like sulfated Ti-SBA-15 and nanoporous gold have shown significant efficiency in converting benzyl alcohol to benzaldehyde, useful in various industries including flavoring and pharmaceuticals (Rajesh Sharma et al., 2012) and (Dongqing Han et al., 2010).

Enzyme-Catalyzed Asymmetric Synthesis : A reactor concept for asymmetric synthesis of specific benzoin compounds demonstrates high productivity and purity with minimal enzyme consumption (Sven Kühl et al., 2007).

Synthesis of Pharmaceutical Compounds : Studies show efficient methods for synthesizing compounds like 2-((4-substituted phenyl) amino) benzaldehyde, with potential pharmaceutical applications (Yongli Duan et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-chlorophenyl)sulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClOS/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKLAEUCMKGSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)SC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381034 | |

| Record name | 2-(4-Chlorophenylthio)Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107572-07-6 | |

| Record name | 2-(4-Chlorophenylthio)Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the preferred conformation of 2-(4-chlorophenylthio)benzaldehyde in solution?

A1: The scientific research primarily focuses on the conformational analysis of this compound using nuclear magnetic resonance (NMR) spectroscopy. The study found that in a solution of CS2/C6D12, the molecule predominantly exists in the O-syn conformation. [] This means that the oxygen atom of the aldehyde group and the sulfur atom of the thioether group are on the same side of the molecule. The study suggests an average skew conformation for the molecule in solution. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

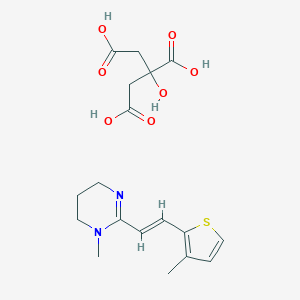

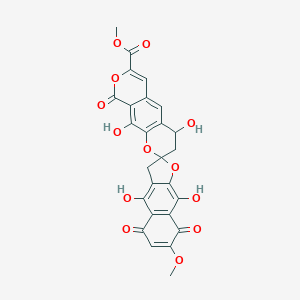

![(2S,3S,4S,5R,6R)-6-[[(4S,4aR,6aR,6bS,8aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B20382.png)